2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction is typically carried out in the presence of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods often involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hypochlorite for oxidation and hydrogen gas for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazoles, while reduction can yield amines .
Scientific Research Applications
2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease . Additionally, it has applications in the pharmaceutical industry as a scaffold for drug design .
Mechanism of Action
The mechanism of action of 2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme .
Comparison with Similar Compounds
2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE can be compared with other isoxazole derivatives, such as 4,5-dihydroisoxazole and 3,4-dihydroisoxazole . While these compounds share a similar core structure, they differ in their substituents and biological activities. For example, 4,5-dihydroisoxazole is known for its antimicrobial properties, whereas 3,4-dihydroisoxazole has been studied for its anticancer potential . The unique structure of 2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE, with its additional dioxocino ring, contributes to its distinct chemical and biological properties .
Properties
CAS No. |
86697-00-9 |
---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2H-[1,3]dioxocino[6,5-d][1,2]oxazole |
InChI |
InChI=1S/C7H7NO3/c1-2-9-5-10-4-7-6(1)3-8-11-7/h1-4,8H,5H2 |
InChI Key |
OVWIMNJKKMZZIU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC=CC2=CNOC2=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.